Cas no 1151762-33-2 (2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine)

2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine is a modified purine derivative featuring an azidomethylbenzyloxy functional group at the 6-position. This compound is of interest in medicinal chemistry and bioconjugation due to its reactive azide moiety, which enables selective click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The purine scaffold provides a versatile platform for further derivatization, making it useful in nucleoside analog synthesis and probe development. Its structural design allows for efficient incorporation into biomolecules, facilitating targeted labeling or crosslinking studies. The compound is typically handled under controlled conditions due to the sensitivity of the azide group. It serves as a valuable intermediate for researchers exploring nucleotide-based therapeutics or biochemical tools.
2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine structure
1151762-33-2 structure
Product Name:2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine
CAS No:1151762-33-2
MF:C13H12N8O
MW:296.287380218506
MDL:MFCD29924235
CID:5052178
Update Time:2025-08-05

2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine Chemical and Physical Properties

Names and Identifiers

    • BGN3
    • 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine
    • MDL: MFCD29924235
    • Inchi: 1S/C13H12N8O/c14-13-19-11-10(16-7-17-11)12(20-13)22-6-9-3-1-8(2-4-9)5-18-21-15/h1-4,7H,5-6H2,(H3,14,16,17,19,20)
    • InChI Key: DSPWEULBEPDTGO-UHFFFAOYSA-N
    • SMILES: O(C1=C2C(=NC(N)=N1)N=CN2)CC1C=CC(CN=[N+]=[N-])=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 407
  • XLogP3: 2.1
  • Topological Polar Surface Area: 104

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Additional information on 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine

2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine: A Comprehensive Overview

The compound 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine, identified by the CAS number 1151762-33-2, is a purine derivative with significant potential in various fields of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural features and promising applications in drug design and development. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its biological activities.

Purines are a class of heterocyclic aromatic compounds that play a critical role in biological systems, particularly as components of nucleic acids and as precursors for various bioactive molecules. The purine ring system in this compound provides a foundation for diverse functional groups, which can be exploited for targeted therapeutic interventions. The presence of an amino group at position 2 and a benzyloxy group at position 6 introduces additional functional diversity, making this compound a valuable substrate for further modification and exploration.

The synthesis of 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures with high purity and yield. Researchers have employed strategies such as Suzuki-Miyaura coupling and Stille coupling to introduce the azidomethylbenzyl group at position 6, ensuring precise control over the regiochemistry of the molecule.

In terms of biological activity, this compound has shown potential as a kinase inhibitor, which is a critical target in cancer therapy. Studies have demonstrated that the azidomethyl group can act as a bioisostere for other functional groups, enhancing the compound's ability to bind to protein targets with high affinity. Furthermore, the presence of the purine ring allows for interactions with adenosine receptors, suggesting applications in neuroprotective therapies and inflammation management.

Recent research has also explored the use of 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine in click chemistry applications. The azide group is highly reactive under copper-catalyzed conditions, enabling the rapid assembly of larger molecular frameworks. This property makes it an attractive candidate for drug discovery programs that require modular synthesis approaches.

In conclusion, 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine represents a versatile platform for chemical innovation. Its unique structure, combined with advanced synthetic techniques and promising biological profiles, positions it as a key molecule in contemporary drug discovery efforts. As research continues to uncover its full potential, this compound is expected to contribute significantly to the development of novel therapeutics addressing unmet medical needs.

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